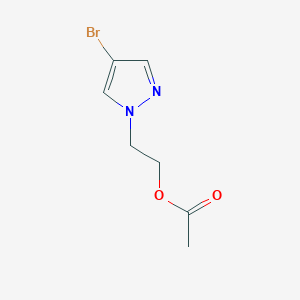

2-(4-Bromo-1-pyrazolyl)ethyl Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

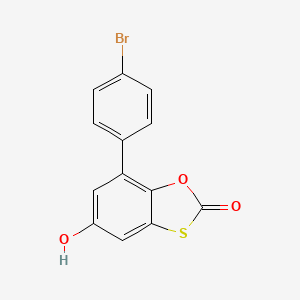

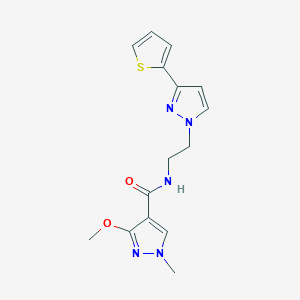

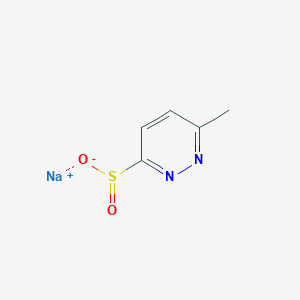

“2-(4-Bromo-1-pyrazolyl)ethyl Acetate” is a chemical compound with the CAS Number: 1215073-99-6. It has a molecular weight of 233.06 . The compound is colorless to yellow liquid .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(4-Bromo-1-pyrazolyl)ethyl Acetate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1-pyrazolyl)ethyl Acetate” is represented by the linear formula C7H9BrN2O2 . The InChI code for this compound is 1S/C7H9BrN2O2/c1-6(11)12-3-2-10-5-7(8)4-9-10/h4-5H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

“2-(4-Bromo-1-pyrazolyl)ethyl Acetate” is a colorless to yellow liquid . It has a molecular weight of 233.06 . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

Marine Fungus Compounds Identification Research on the marine fungus Penicillium sp. led to the discovery of new compounds, showcasing the utility of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate in identifying novel marine-sourced chemicals with potential pharmaceutical or industrial applications (Wu et al., 2010).

Marine Algae Chemical Analysis A study on Laurencia obtusa, a marine algae, involved the use of ethyl acetate extracts for chemical analysis. This process revealed new compounds, highlighting the role of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate in marine biology and chemistry (Esselin et al., 2018).

Antioxidant Properties in Walnut Kernels Investigation into the antioxidant properties of walnut kernels utilized ethyl acetate for fractionation and purification, signifying the relevance of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate in food chemistry and nutraceuticals (Zhang et al., 2009).

Heterocyclic Synthesis in Chemistry Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to 2-(4-Bromo-1-pyrazolyl)ethyl Acetate, were used to study the reactivity toward various reagents. This highlights the compound's importance in developing new heterocyclic compounds in synthetic chemistry (Mohareb et al., 2004).

Fragrance Material Review A toxicologic and dermatologic review of 2-(p-tolyloxy)ethyl acetate, related to 2-(4-Bromo-1-pyrazolyl)ethyl Acetate, indicates its usage in the fragrance industry, emphasizing its relevance in cosmetic chemistry (Mcginty et al., 2012).

Antimicrobial Activity Study A study synthesizing derivatives of ethyl 2-(1H-pyrazol-1-yl)acetate, structurally related to 2-(4-Bromo-1-pyrazolyl)ethyl Acetate, was conducted to evaluate their antimicrobial activities. This research demonstrates the compound's potential in developing new antimicrobial agents (Asif et al., 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-(4-Bromo-1-pyrazolyl)ethyl Acetate” indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-6(11)12-3-2-10-5-7(8)4-9-10/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEICYCGNZOVQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-1-pyrazolyl)ethyl Acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)

![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)

![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)